molecular formula C7H4ClF3 B14047344 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene

1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene

Cat. No.: B14047344
M. Wt: 180.55 g/mol
InChI Key: JJIXQKKYZGGMEQ-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, fluorine, and a fluoromethyl group. The fluoromethyl (-CH₂F) substituent at the 5-position distinguishes it from closely related analogs, influencing its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

1-chloro-2,3-difluoro-5-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2

InChI Key

JJIXQKKYZGGMEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)CF

Origin of Product

United States

Preparation Methods

Starting Material Selection

  • Begin with a suitably substituted benzene derivative, such as 1-chloro-2,3-difluorobenzene or related halogenated difluorobenzenes.
  • The fluoromethyl group (–CH2F) can be introduced via radical difluoromethylation or nucleophilic substitution on benzyl halides.

Fluoromethyl Group Introduction via Radical Difluoromethylation

  • Utilizing α,α-difluoroarylacetic acids as precursors, radical cascade cyclization under metal-free and base-free conditions can introduce difluoromethyl substituents efficiently.
  • Optimal conditions involve ammonium persulfate ((NH4)2S2O8) as an oxidant in dimethyl sulfoxide (DMSO) at 80 °C under an inert atmosphere (argon), with reaction times around 8 hours to achieve high yields (up to 94% in related systems).

Chlorination and Fluorination Steps

  • Chlorination at the 1-position can be achieved by electrophilic aromatic substitution using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination.
  • Fluorination at the 2- and 3-positions can be accomplished by Balz-Schiemann reaction or selective fluorination reagents such as Selectfluor or Deoxo-Fluor, depending on the precursor functionalities.

Purification and Characterization

  • Due to the temperamental nature of fluorination reagents and the difficulty in separating closely related isomers, chromatographic purification with careful fraction collection is critical to isolate pure this compound.
  • Characterization is typically done by nuclear magnetic resonance (NMR) spectroscopy, including ^19F NMR, and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity.

The following table summarizes optimized reaction conditions for radical difluoromethylation relevant to fluoromethyl group introduction on aromatic rings, adapted from recent literature:

Entry Oxidant Solvent Time (h) Yield (%) Notes
1 (NH4)2S2O8 DMSO 12 89 Standard condition
2 (NH4)2S2O8 + AgNO3 (10%) DMSO 12 81 Slightly lower yield with catalyst
3 K2S2O8 DMSO 12 32 Less effective oxidant
4 TBHP DMSO 12 No reaction Ineffective oxidant
5 (NH4)2S2O8 DMSO 8 94 Optimal time
6 (NH4)2S2O8 Other solvents 12 <50 DMSO preferred
  • Reaction temperature is critical, with 80 °C being optimal; higher or lower temperatures reduce yields.
  • The reaction requires an inert atmosphere (argon) to prevent yield loss due to oxidation by air.
  • The molar ratio of reactants affects yield, with 1.5:1 ratio of substrate to difluoroacetic acid being optimal.

Summary of Preparation Method

Step Description Reagents/Conditions Outcome/Notes
1 Starting material preparation 1-chloro-2,3-difluorobenzene or precursor Commercial or synthesized via selective halogenation
2 Fluoromethyl group introduction Radical difluoromethylation using α,α-difluoroarylacetic acid, (NH4)2S2O8, DMSO, 80 °C, 8 h, Ar atmosphere High yield of fluoromethyl-substituted benzene derivative
3 Purification Chromatography Isolation of pure this compound
4 Characterization NMR (^1H, ^13C, ^19F), HRMS Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids.

Scientific Research Applications

1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity Data (Acute Inhalation, mg/L)
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene Not provided C₇H₄ClF₃ ~188.56 Cl (1), F (2,3), CH₂F (5) Not available
1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene 77227-99-7 C₇H₂ClF₅ 216.54 Cl (1), F (2,3), CF₃ (5) 2.9189
1,3-Dibromo-2-chloro-5-fluorobenzene 2724604 C₆H₂Br₂ClF 288.25 Br (1,3), Cl (2), F (5) Not available
1-Chloro-3,4-difluoro-5-(difluoromethoxy)benzene 1807239-92-4 C₇H₃ClF₄O 214.54 Cl (1), F (3,4), OCF₂ (5) Not available
Key Observations:
  • Bromine substituents (e.g., in 1,3-Dibromo-2-chloro-5-fluorobenzene) increase molecular weight and polarizability, which may elevate toxicity and environmental persistence . The difluoromethoxy (-OCF₂) group (CAS 1807239-92-4) introduces oxygen, altering polarity and metabolic pathways compared to fluoromethyl .
  • Molecular Weight :

    • The trifluoromethyl analog (216.54 g/mol) is heavier than the target compound (~188.56 g/mol), likely resulting in higher boiling/melting points .

Toxicity and Regulatory Considerations

  • No data are available for the fluoromethyl variant, necessitating further testing.
  • Regulatory Status: The trifluoromethyl analog is listed in a hazardous substance report (), classified under Category A, suggesting regulatory restrictions in specific applications (e.g., consumer products) .

Biological Activity

1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activity. The unique presence of chlorine and fluorine atoms in its structure significantly influences its chemical reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF3C_7H_4ClF_3, with a molecular weight of approximately 180.55 g/mol. The compound features a benzene ring substituted with one chlorine atom at position 1, two fluorine atoms at positions 2 and 3, and a fluoromethyl group at position 5. The presence of these electronegative atoms enhances the compound's lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents are known to influence the binding affinity and specificity of the compound towards target proteins.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it may act as a competitive inhibitor by mimicking substrate structures.
  • Receptor Modulation : The compound's structural features may allow it to bind to receptor sites, potentially influencing signal transduction pathways.

Biological Activity and Research Findings

Research into the biological activity of this compound is still in its early stages. However, several studies have indicated promising results regarding its interactions with biological systems.

Case Studies:

  • Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated benzene derivatives, including this compound. Results indicated moderate activity against both Gram-positive and Gram-negative bacterial strains .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it showed significant activity against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound interacts favorably with active sites on target enzymes, indicating a strong potential for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-Chloro-2,4-difluoro-5-nitrobenzene Nitro group instead of fluoromethylModerate antibacterial activity
1-Chloro-2,3-difluorobenzene Lacks fluoromethyl groupLimited reactivity compared to difluorinated
1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene Trifluoromethoxy groupEnhanced CNS penetration

The presence of multiple halogen atoms in this compound contributes to its distinct reactivity profile compared to these analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2,3-difluoro-5-(fluoromethyl)benzene, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with halogenated benzene derivatives (e.g., fluoromethylbenzene precursors) and employ sequential electrophilic substitution reactions. Use catalysts like AlCl₃ for chloro-substitution and controlled fluorination agents (e.g., HF-pyridine) to avoid over-fluorination. For fluoromethylation, consider radical-initiated reactions or transition metal-mediated coupling .
  • Purification : Distillation under reduced pressure (boiling point ~137°C, similar to structurally related compounds) followed by recrystallization in non-polar solvents (e.g., hexane).
  • Validation : Purity can be confirmed via GC-MS (retention time comparison) and ¹⁹F/¹H NMR spectroscopy. Compare spectral data with structurally similar compounds (e.g., 3-chloro-4,5-difluorobenzotrifluoride, δF ≈ -120 to -140 ppm) .

Q. How can the electronic effects of substituents (Cl, F, fluoromethyl) on aromatic reactivity be experimentally evaluated?

  • Methodology :

  • Kinetic Studies : Perform nucleophilic aromatic substitution (NAS) reactions with standardized nucleophiles (e.g., methoxide) under controlled conditions. Monitor reaction rates via HPLC to assess substituent-directed regioselectivity.
  • Computational Support : Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces and identify electron-deficient positions. Compare with experimental results to resolve contradictions .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Refer to safety data for analogous chlorinated/fluorinated aromatics (e.g., 1-chloro-4-fluorobenzene): Use fume hoods, nitrile gloves, and flame-resistant lab coats due to flammability (Flash Point ~34–61°C) .
  • Avoid exposure to moisture to prevent hydrolysis, which may generate toxic HF .

Advanced Research Questions

Q. How can contradictory data on regioselective substitution patterns be resolved?

  • Methodology :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., benzene-d₃ derivatives) to track substitution sites via mass spectrometry .
  • Cross-Validation : Combine experimental results (e.g., X-ray crystallography of reaction intermediates) with computational mechanistic studies to identify competing pathways (e.g., steric vs. electronic dominance) .

Q. What are the degradation pathways of this compound under environmental or catalytic conditions?

  • Methodology :

  • Stability Studies : Expose the compound to UV light, aqueous bases/acids, or oxidizing agents (e.g., H₂O₂). Analyze degradation products via LC-MS and compare with known chlorinated aromatic byproducts (e.g., dichlorobenzene derivatives) .
  • Catalytic Decomposition : Use Pd/C or Fe nanoparticles to assess reductive dehalogenation pathways. Monitor fluoride ion release via ion chromatography .

Q. How do steric and electronic effects of the fluoromethyl group influence its reactivity in cross-coupling reactions?

  • Methodology :

  • Comparative Studies : Perform Suzuki-Miyaura couplings with fluoromethyl vs. trifluoromethyl analogs. Measure yields and byproduct profiles to isolate steric effects.
  • Spectroscopic Analysis : Use ¹H-¹⁹F HOESY NMR to study spatial interactions between the fluoromethyl group and catalyst (e.g., Pd) .

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